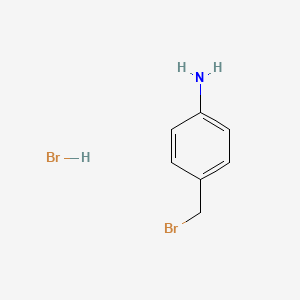

4-(Bromomethyl)benzenamine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Degradation and Environmental Applications

- Degradation of Brominated Compounds : A study explored the electrochemical degradation of 4-bromophenol, examining degradation mechanisms, kinetics, and toxicity evolution, proposing pathways based on reduction and oxidation reactions, and evaluating the toxicity profiles of intermediate compounds (Dandan Xu et al., 2018).

Biochemical Applications

- Inhibition Activities : Research on bromophenol derivatives, including their synthesis and evaluation against enzymes like acetylcholinesterase and carbonic anhydrase, reveals their potential as inhibitors for medical applications (Cetin Bayrak et al., 2019).

Material Science

- Luminescent Materials : The development of luminescent materials based on benzothiadiazole with carbazole moieties demonstrates the use of brominated compounds in creating compounds with enhanced optical properties (Yun-Mei Tao et al., 2011).

Corrosion Inhibition

- Surfactants as Corrosion Inhibitors : A study on cationic surfactants based on Schiff base highlights their role as corrosion inhibitors for carbon steel in acidic mediums, showcasing the multifunctional applications of brominated compounds (S. Shaban et al., 2013).

Mechanism of Action

Target of Action

It is known that benzenamine derivatives can interact with various biological targets depending on their specific functional groups .

Mode of Action

The mode of action of 4-(Bromomethyl)benzenamine hydrobromide involves nucleophilic substitution reactions . This compound, being a benzylic halide, can undergo nucleophilic substitution via either an SN1 or SN2 pathway . The bromomethyl group (-CH2Br) attached to the benzene ring makes the carbon atom a prime target for nucleophilic attack .

Biochemical Pathways

Benzenamine derivatives are known to participate in various biochemical reactions, including nucleophilic addition reactions .

Result of Action

The bromomethyl group attached to the benzene ring can potentially react with various biological targets, leading to different cellular effects .

Action Environment

The action, efficacy, and stability of 4-(Bromomethyl)benzenamine hydrobromide can be influenced by various environmental factors. These may include the pH of the environment, presence of other reactive species, and temperature .

properties

IUPAC Name |

4-(bromomethyl)aniline;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAZZGZGCITUQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[(2,6-dimethoxybenzoyl)amino]naphthalen-2-yl]-2,6-dimethoxybenzamide](/img/structure/B2921411.png)

![ethyl 3-(6-chloro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2921424.png)

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2921426.png)